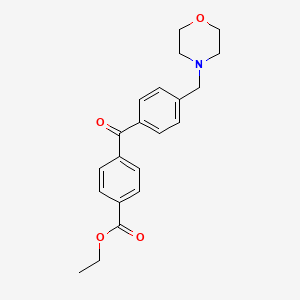

4-Carboethoxy-4'-morpholinomethyl benzophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]benzoate. This nomenclature precisely describes the molecular structure by identifying the ethyl ester functionality attached to the benzoic acid derivative, which is further substituted with a benzoyl group containing a morpholinylmethyl substituent. The Chemical Abstracts Service registry number assigned to this compound is 898769-84-1, providing a unique identifier for database searches and regulatory documentation.

The compound exists under several synonymous names in chemical literature and databases. Alternative designations include this compound, 4-carboethoxy-4'-morpholinomethylbenzophenone, and benzoic acid, 4-[4-(4-morpholinylmethyl)benzoyl]-, ethyl ester. The PubChem Compound Identifier assigned to this molecule is 24724227, facilitating cross-referencing across multiple chemical databases. Additional registry information includes the Molecular Design Limited number MFCD03841393 and the Distributed Structure-Searchable Toxicity Database substance identifier DTXSID00642626.

The systematic naming convention reflects the compound's structural hierarchy, beginning with the ethyl ester group and progressing through the benzoate core to the terminal morpholine ring system. This nomenclature approach ensures unambiguous identification of the specific isomer among potential structural variants within the benzophenone family.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C21H23NO4, indicating a composition of twenty-one carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight is precisely calculated as 353.4 grams per mole, with slight variations reported across different sources ranging from 353.4 to 353.42 grams per mole. These minor discrepancies reflect different computational methods and rounding conventions used in molecular weight calculations.

The structural formula can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C21H23NO4/c1-2-26-21(24)19-9-7-18(8-10-19)20(23)17-5-3-16(4-6-17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3, offering a standardized method for representing the compound's structure.

Analysis of the molecular composition reveals the presence of distinct functional groups contributing to the overall molecular weight. The ethyl carboxylate group contributes approximately 73 atomic mass units, the benzophenone core system accounts for approximately 182 atomic mass units, and the morpholinomethyl substituent adds approximately 98 atomic mass units to the total molecular weight.

Stereochemical Considerations and Isomeric Possibilities

The stereochemical analysis of this compound requires consideration of potential conformational isomerism arising from restricted rotation around specific chemical bonds. Benzophenone derivatives are known to exhibit atropisomerism, a form of conformational chirality that occurs when rotation about a sigma bond is hindered sufficiently to allow isolation of individual rotamers. This phenomenon is particularly relevant for compounds containing bulky substituents that create steric barriers to free rotation.

Research on benzophenone conformational dynamics has demonstrated that the parent benzophenone molecule adopts a non-planar geometry in its ground state, with the two phenyl rings twisted relative to each other. Extended Huckel and Complete Neglect of Differential Overlap calculations have shown that benzophenone exhibits a shallow minimum at twist angles of approximately 38 degrees between the phenyl rings. The calculated barrier to rotation is relatively low at 0.22 electron volts for the ground state, suggesting facile interconversion between conformers under normal conditions.

The presence of the morpholinomethyl and carboethoxy substituents in this compound introduces additional steric considerations that may influence the conformational landscape. The morpholine ring system possesses a chair conformation that places the nitrogen atom in a specific spatial orientation relative to the benzophenone core. The carboethoxy group contributes additional bulk that may affect the preferred dihedral angles between the aromatic ring systems.

Atropisomerism classification systems categorize compounds based on their half-life of racemization at physiological temperature. Class 1 atropisomers possess barriers to rotation of less than 84 kilojoules per mole and racemize rapidly at room temperature. Class 2 atropisomers have intermediate stability with half-lives between 60 seconds and 4.5 years at 37 degrees Celsius. Class 3 atropisomers exhibit high stereochemical stability with half-lives exceeding 4.5 years. The specific classification of this compound would require experimental determination of its rotational barrier through dynamic nuclear magnetic resonance spectroscopy or variable temperature studies.

The potential for geometric isomerism also exists due to the presence of the morpholinomethyl substituent, which can adopt different orientations relative to the benzophenone framework. The morpholine ring itself can exist in multiple conformations, with the chair form being the most stable due to minimization of ring strain and optimal positioning of substituents. The methylene linker connecting the morpholine ring to the benzene ring introduces rotational flexibility that may result in multiple accessible conformations.

Crystal structure analysis of related benzophenone derivatives has shown that substituted benzophenones typically exhibit dihedral angles between phenyl rings ranging from 20 to 35 degrees. The specific substitution pattern in this compound, with the morpholinomethyl group in the para position of one ring and the carboethoxy group in the para position of the other ring, may influence the preferred twist angle through steric and electronic effects.

Properties

IUPAC Name |

ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)19-9-7-18(8-10-19)20(23)17-5-3-16(4-6-17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTZVZJSQHJJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642626 | |

| Record name | Ethyl 4-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-84-1 | |

| Record name | Ethyl 4-[4-(4-morpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

The initial step in synthesizing 4-Carboethoxy-4'-morpholinomethyl benzophenone is the construction of the benzophenone skeleton. This is typically achieved via a Friedel-Crafts acylation reaction:

- Reactants: Benzene or substituted benzene derivatives and benzoyl chloride or substituted benzoyl chlorides.

- Catalyst: A Lewis acid such as aluminum chloride (AlCl3).

- Conditions: Controlled temperature (often 0–50°C) to avoid polyacylation and side reactions.

- Outcome: Formation of the benzophenone core with a ketone functional group linking two aromatic rings.

This reaction is well-established for benzophenone synthesis and provides the key intermediate for further functionalization.

Introduction of the Morpholinomethyl Group

The morpholinomethyl substituent is introduced via a Mannich reaction , which involves:

- Reactants: The benzophenone intermediate, formaldehyde, and morpholine.

- Mechanism: Electrophilic substitution at the para position of the aromatic ring relative to the ketone, where the morpholinomethyl group is installed.

- Conditions: Mild acidic or neutral conditions to facilitate the Mannich condensation without degrading the ketone or ester groups.

- Notes: This step requires careful control to avoid over-substitution or polymerization.

This method allows for selective attachment of the morpholinomethyl group while maintaining the integrity of the benzophenone core.

Introduction of the Carboethoxy Group

The carboethoxy (ethyl ester) group is introduced by esterification , often through:

- Reactants: The benzophenone derivative with a free carboxyl or hydroxyl group and ethyl chloroformate or ethyl bromoacetate.

- Conditions: Base-catalyzed or acid-catalyzed esterification under anhydrous conditions to prevent hydrolysis.

- Outcome: Formation of the ethyl ester group at the desired position on the aromatic ring.

This step finalizes the substitution pattern, yielding this compound.

Alternative Synthetic Routes and Industrial Considerations

Industrial synthesis may optimize these steps by:

- Using high-purity reagents and solvents.

- Employing continuous flow reactors for better temperature and reaction time control.

- Utilizing automated synthesis platforms to enhance reproducibility and scale-up.

- Optimizing solvents such as dichloromethane, dimethylformamide, or acetone for solubility and reaction efficiency.

Reaction Conditions and Reagents Summary

| Step | Reaction Type | Key Reagents | Solvents/Conditions | Notes |

|---|---|---|---|---|

| Benzophenone core formation | Friedel-Crafts acylation | Benzoyl chloride, AlCl3 | Non-protic solvents, 0–50°C | Control to avoid polyacylation |

| Morpholinomethyl group addition | Mannich reaction | Formaldehyde, morpholine | Mild acidic/neutral, aqueous or organic | Requires regioselectivity |

| Carboethoxy group introduction | Esterification | Ethyl chloroformate or similar | Anhydrous, base or acid catalysis | Avoid hydrolysis |

Detailed Research Findings and Data

Purity and Molecular Data

Physicochemical Properties

Reactivity

- The ketone group allows for reduction (e.g., sodium borohydride) to secondary alcohols.

- The morpholinomethyl group can undergo oxidation to N-oxide derivatives.

- Aromatic rings can participate in electrophilic aromatic substitution for further functionalization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | Benzene + benzoyl chloride | AlCl3, 0–50°C, non-protic solvent | Benzophenone core | High yield, regioselective |

| 2 | Mannich reaction | Benzophenone + formaldehyde + morpholine | Mild acid/base, aqueous or organic solvent | 4'-Morpholinomethyl benzophenone derivative | Controlled substitution |

| 3 | Esterification | Benzophenone derivative + ethyl chloroformate | Anhydrous, base/acid catalysis | This compound | Final product, high purity |

Chemical Reactions Analysis

Types of Reactions: 4-Carboethoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 4-Carboethoxy-4'-morpholinomethyl benzophenone is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb light and initiate polymerization processes when exposed to UV radiation.

Case Study: UV-Curable Coatings

A study demonstrated that incorporating this compound into UV-curable formulations significantly improved the curing speed and mechanical properties of the resulting films. The compound's ability to generate free radicals upon UV exposure leads to rapid crosslinking of polymer chains, enhancing the durability of coatings used in automotive and industrial applications .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential as an active pharmaceutical ingredient (API) or as a building block for synthesizing more complex molecules.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, modifications to the morpholine ring have resulted in compounds with enhanced selectivity and potency against tumor cells, making them promising candidates for anticancer drug development .

Material Science

This compound is also used in the development of advanced materials, particularly in creating functionalized surfaces and nanocomposites.

Application: Surface Modification

The incorporation of this compound into polymer matrices has been shown to improve adhesion properties and thermal stability. Its presence can enhance the surface characteristics of materials used in electronics and packaging.

Cosmetic Industry

In cosmetics, this compound serves as a UV filter due to its ability to absorb UV radiation effectively. It helps protect skin from harmful UV rays when included in sunscreens and other skincare products.

Case Study: Sunscreen Formulations

Formulations containing this compound have been tested for their effectiveness in blocking UVA and UVB rays while maintaining skin compatibility. Studies indicate that it provides broad-spectrum protection without causing irritation, making it suitable for sensitive skin formulations .

Market Trends and Future Directions

The global market for this compound is expanding due to its versatile applications across various industries. The increasing demand for eco-friendly materials and sustainable practices is likely to drive further research into its applications as a photoinitiator and in pharmaceuticals.

| Application Area | Key Benefits | Market Trends |

|---|---|---|

| Polymer Chemistry | Rapid curing, improved mechanical properties | Growth in UV-cured products |

| Pharmaceuticals | Potential anticancer properties | Rising demand for targeted therapies |

| Material Science | Enhanced adhesion and thermal stability | Shift towards advanced materials |

| Cosmetic Industry | Effective UV protection | Increasing focus on skin safety |

Mechanism of Action

The mechanism of action of 4-Carboethoxy-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Morpholinomethyl Benzophenones

Table 1: Key Structural Analogs and Properties

Key Findings :

Substituent Position Effects: The carboethoxy group at the 4-position (vs. 2- or 3-positions in isomers) maximizes conjugation with the benzophenone core, enhancing photochemical activity . Fluorinated analogs (e.g., 3,4-difluoro-4'-morpholinomethyl) exhibit higher thermal stability and UV resistance due to fluorine’s electronegativity but reduced solubility in organic solvents .

Morpholine vs. Pyrrolidine analogs (e.g., 4-carboethoxy-4'-(3-pyrrolinomethyl)) show lower polarity and altered pharmacokinetics .

Functional Group Comparisons

- Carboethoxy vs. Cyano/Chloro Groups: 4-Chloro-4'-hydroxy benzophenone (CAS: N/A) lacks the morpholine group but is used in agrochemicals due to chlorine’s electrophilic properties. The carboethoxy group in the target compound offers greater versatility in ester-based syntheses . 4-Cyano derivatives (e.g., 4'-chloro-4-cyanobiphenyl) prioritize electronic applications (liquid crystals), whereas the carboethoxy group in the target compound favors polymer chemistry .

- Morpholinomethyl vs. Thiomorpholinomethyl: Replacement of oxygen with sulfur in 4'-thiomorpholinomethyl analogs (e.g., ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate) increases lipophilicity but reduces photostability due to sulfur’s susceptibility to oxidation .

Biological Activity

4-Carboethoxy-4'-morpholinomethyl benzophenone is a synthetic compound that has garnered interest for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzophenone core with a morpholinomethyl side chain and a carboethoxy group. Its molecular formula is with a molecular weight of approximately 313.38 g/mol. The structural characteristics contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound may modulate the activity of enzymes involved in neurotransmitter metabolism, potentially influencing dopamine and norepinephrine levels, which could be beneficial in neuropharmacological applications.

- Receptor Interaction : It is believed to interact with specific receptors, possibly affecting signaling pathways related to cell survival and apoptosis, making it a candidate for therapeutic applications in neurodegenerative diseases.

Neuroprotective Effects

The compound has been studied for potential neuroprotective effects:

- Oxidative Stress Reduction : It may inhibit oxidative stress pathways, promoting cell survival in neurodegenerative contexts such as Alzheimer's and Parkinson's diseases .

- Neurotransmitter Modulation : By influencing neurotransmitter systems, it could play a role in treating conditions like ADHD or depression.

Case Studies and Research Findings

A review of recent literature highlights several key studies:

- Neuroprotective Studies : A study investigating the effects of related compounds on neuronal cell lines found that certain benzophenone derivatives significantly reduced cell death induced by oxidative stress, suggesting a protective role for this compound in neurodegeneration.

- Antimicrobial Testing : In vitro tests showed that similar compounds exhibited MIC values ranging from 5 to 25 µg/mL against various bacterial strains, indicating promising antibacterial activity .

- Pharmacological Applications : Ongoing research aims to explore the compound's potential in drug development, particularly as a scaffold for designing new therapeutic agents targeting cancer and neurodegenerative diseases .

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing 4-Carboethoxy-4'-morpholinomethyl benzophenone, and how is purification achieved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst, analogous to methods for similar benzophenone derivatives. For example, substituted benzophenones are synthesized by reacting morpholinomethyl-substituted aryl esters with acyl chlorides in nitrobenzene under reflux . Purification typically involves steam distillation to remove solvents, followed by recrystallization from ethanol or ether .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is essential for detecting trace impurities and verifying molecular weight . Infrared (IR) spectroscopy can confirm functional groups like carbonyl (C=O) and morpholine rings, as demonstrated in structural analyses of chloro- and methoxy-substituted benzophenones .

Q. How do substituents like the morpholinomethyl and carboethoxy groups influence the compound’s physicochemical properties?

- Methodological Answer : The morpholinomethyl group enhances solubility in polar solvents and may facilitate hydrogen bonding, while the carboethoxy moiety increases lipophilicity. These effects are consistent with structure-activity relationship (SAR) studies of benzophenones, where substituents modulate bioavailability and receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic variation of catalyst concentration (e.g., AlCl₃), solvent polarity (e.g., nitrobenzene vs. dichloromethane), and reaction temperature (80–90°C) can optimize acylation efficiency. Kinetic studies using in-situ FTIR or NMR monitoring may identify rate-limiting steps, as applied in analogous benzophenone syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from conformational flexibility?

- Methodological Answer : Use 2D NMR techniques (e.g., NOESY or HMBC) to clarify spatial relationships between protons and carbons. For example, torsion angles derived from X-ray crystallography (as in fluorophenyl-hydroxybenzophenones) can validate proposed conformers . Computational methods (DFT calculations) may also predict stable conformations .

Q. How can the compound’s potential endocrine-disrupting effects be evaluated in vitro?

- Methodological Answer : Employ luciferase-based reporter assays (e.g., ERα or AR transactivation assays) to assess estrogenic or anti-androgenic activity. Compare results to metabolites like 4-hydroxybenzophenone, which exhibit confirmed endocrine activity in uterotrophic assays . Dose-response curves and receptor binding studies can quantify potency .

Q. What computational approaches predict the compound’s reactivity in photodegradation or oxidation studies?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distributions and reactive sites (e.g., carbonyl groups prone to UV-induced cleavage). Pair with experimental LC-MS/MS to identify degradation products, as done for hydroxylated benzophenones in environmental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.